molecular formula C15H24ClNO3 B5068084 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride CAS No. 5217-36-7

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

Cat. No.: B5068084
CAS No.: 5217-36-7
M. Wt: 301.81 g/mol
InChI Key: CZGXTQHJFFKKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol core substituted with a 4-ethylphenoxy group and a morpholin-4-yl moiety. The hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-2-13-3-5-15(6-4-13)19-12-14(17)11-16-7-9-18-10-8-16;/h3-6,14,17H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGXTQHJFFKKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377850
Record name F0119-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5217-36-7
Record name F0119-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 3-chloropropanol in the presence of a base to form 1-(4-ethylphenoxy)-3-chloropropanol.

    Morpholine Addition: The final step involves the reaction of 1-(4-ethylphenoxy)-3-chloropropanol with morpholine under basic conditions to yield 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of β-blockers with morpholine moieties typically involves epoxide ring-opening or alkylation reactions . For example:

  • Intermediate formation : 4-Ethylphenol reacts with epichlorohydrin under basic conditions to form an epoxide intermediate, 1-(4-ethylphenoxy)-2,3-epoxypropane .

  • Morpholine incorporation : The epoxide undergoes nucleophilic attack by morpholine in a refluxing solvent (e.g., ethanol, 2-butanone) to yield 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol .

  • Hydrochloride salt formation : The free base is treated with dry HCl gas in ether to crystallize the hydrochloride salt .

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Epoxide formation4-Ethylphenol, epichlorohydrin, K₂CO₃86%
Epoxide ring-openingMorpholine, 2-butanone, reflux90%
Hydrochloride saltHCl gas, dry ether95%

Morpholine Ring

  • Alkylation : The tertiary amine in morpholine can undergo alkylation with alkyl halides (e.g., allyl bromide) under basic conditions .

  • Oxidation : Resistant to common oxidants (e.g., H₂O₂), but strong oxidants may degrade the ring .

Phenoxy Group

  • Electrophilic substitution : The 4-ethylphenoxy group is meta/para-directing, enabling nitration or halogenation under acidic conditions .

  • Demethylation : Not applicable here, but ethyl groups can undergo dealkylation under extreme conditions .

Secondary Alcohol

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .

  • Oxidation : Susceptible to oxidation by CrO₃ or KMnO₄ to form ketones, though steric hindrance may limit reactivity .

Degradation Pathways

  • Acidic hydrolysis : The morpholine ring may hydrolyze in concentrated HCl at elevated temperatures, forming ethanolamine derivatives .

  • Photodegradation : UV exposure can cleave the ether bond, yielding 4-ethylphenol and morpholine fragments .

Analytical Characterization

  • HPLC : Chiral columns (e.g., CHIRALCEL OD) resolve enantiomers with >99% ee .

  • ¹H NMR : Key signals include δ 1.2 (t, CH₂CH₃), δ 3.6 (m, morpholine CH₂), and δ 4.1 (m, CHOH) .

Table 2: Stability in Different Solvents

SolventDegradation (%) at 25°C/48hMajor Degradant
Water (pH 7.4)<5%None
0.1M HCl12%Morpholine
Methanol<2%None

Key Research Findings

  • Catalytic asymmetric synthesis : Jacobsen’s catalyst enables enantioselective epoxide ring-opening, achieving >99% ee for (S)-enantiomers .

  • Structure-activity relationship : The ethylphenoxy group enhances lipophilicity (logP = 2.1), improving membrane permeability compared to unsubstituted analogs .

Unresolved Challenges

  • Racemization : The secondary alcohol may racemize under strong acidic/basic conditions, complicating stereochemical purity .

  • Byproduct formation : Excess morpholine generates bis-alkylated byproducts, requiring careful stoichiometric control .

For further details, consult primary references on β-blocker synthesis and physicochemical characterization .

Scientific Research Applications

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares a phenoxypropanol backbone with several pharmacologically active agents. Key structural variations in substituents influence physicochemical properties and biological activity.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Class Key Differences from Target Compound
1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol HCl C15H22ClNO3 ~299.8 4-Ethylphenoxy, morpholin-4-yl Not specified N/A (Target compound)
Metoprolol Succinate C15H25NO5·C4H6O4 652.8 (salt) 4-(2-Methoxyethyl)phenoxy, isopropylamino Beta-blocker Methoxyethyl group, succinate salt, isopropylamino vs. morpholine
Propranolol HCl C16H21NO2·HCl 295.8 Naphthyloxy, isopropylamino Beta-blocker Naphthyloxy group, isopropylamino
Tipropidil HCl C20H35NO2S·HCl 390.0 4-(Propan-2-ylsulfanyl)phenoxy, octylamino Vasodilator Sulfanyl group, longer alkyl chain (octyl)
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol HCl C14H22ClNO4 303.78 3-Methoxyphenoxy, morpholin-4-yl Not specified Methoxy vs. ethyl on phenoxy group

Key Findings

The morpholin-4-yl moiety improves water solubility relative to aliphatic amines (e.g., isopropylamino in Metoprolol), which may reduce first-pass metabolism and improve bioavailability .

Pharmacological Implications: Beta-blockers like Metoprolol and Propranolol rely on amino groups (isopropylamino) for beta-adrenergic receptor binding. Replacement with morpholine in the target compound likely diminishes beta-blocking activity but may confer alternative mechanisms, such as calcium channel modulation . Tipropidil HCl, a vasodilator, incorporates a sulfanyl group and octylamino chain, which enhance vasodilation via distinct pathways. The target compound’s shorter alkyl chain and oxygen-rich morpholine may favor different tissue distribution .

Synthetic Considerations: Synthesis of the target compound likely involves nucleophilic substitution of a phenoxypropanol intermediate with morpholine, analogous to methods described for Myonal () and other phenoxypropanol derivatives .

Biological Activity

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C15H24ClNO3 and a molecular weight of approximately 301.81 g/mol. This compound features a propanol backbone, substituted with a morpholine ring and an ethylphenoxy group, which suggests potential biological activities relevant to medicinal chemistry and pharmacology.

The structural characteristics of this compound contribute to its biological activity. The presence of the morpholine ring often enhances solubility and bioavailability, while the ethylphenoxy group may increase lipophilicity, potentially improving receptor binding affinity.

PropertyValue
Molecular FormulaC15H24ClNO3
Molecular Weight301.81 g/mol
CAS NumberNot specified
SolubilityModerate
Melting PointNot available

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in areas such as:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also protect against oxidative stress.
  • Neuropharmacological Effects : The morpholine moiety is often associated with neuroactive properties, indicating potential applications in treating neurological disorders.

While specific mechanisms for this compound remain under investigation, its structural features suggest interactions with various biological targets, including:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes involved in neurotransmission.
  • Enzyme Inhibition : Potential inhibition of enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Study on Antioxidant Properties :
    • A study on similar phenolic compounds indicated that they effectively scavenge free radicals and reduce oxidative stress in cell cultures, suggesting that this compound could exhibit similar protective effects .
  • Neuropharmacological Effects :
    • Research on compounds with morpholine structures has shown promising results in modulating dopamine levels in animal models, indicating that this compound may influence neurotransmitter systems relevant to mood and cognition .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Morpholino-3-(4-propylphenoxy)propan-2-ol hydrochlorideC16H26ClNO3Propyl group substitution
1-(2,4-dimethylphenoxy)-3-(morpholin-4-yl)propan-2-olC15H25ClNO3Dimethyl substitution
1-(4-chloro-phenoxy)-3-morpholin-4-yl-propan-2-olC15H24ClNO3Chlorine substitution on phenoxy group

The unique ethyl substitution in this compound may enhance its lipophilicity and receptor selectivity compared to other compounds listed above.

Q & A

Basic: How can the synthesis of 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride be optimized for improved yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with the reaction of 4-ethylphenol with epichlorohydrin to form the epoxide intermediate, followed by nucleophilic opening using morpholine. The final step involves hydrochlorination to obtain the hydrochloride salt .
  • Reaction Optimization : Use anhydrous solvents (e.g., toluene or THF) to minimize side reactions. Control temperature during exothermic steps (e.g., 10°C for initial mixing, followed by reflux at 60–70°C) to enhance selectivity .
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Monitor purity via TLC (methanol:DCM, 4:6) .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethylphenoxy group (δ 6.8–7.2 ppm for aromatic protons) and morpholine ring (δ 3.4–3.7 ppm for N–CH₂) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₅H₂₂ClNO₃⁺, exact mass 299.12) .
  • Purity Assessment :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Compare retention times with certified reference standards .
    • Karl Fischer Titration : Quantify residual moisture (<0.5%) to ensure stability .

Advanced: How can researchers resolve enantiomeric impurities in this chiral compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (80:20) to separate enantiomers. Optimize flow rate (1.0 mL/min) and monitor with UV detection at 254 nm .
  • Enzymatic Resolution : Incubate the racemic mixture with lipases (e.g., Candida antarctica) in a biphasic system (water/ethyl acetate) to selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to assess affinity for adrenergic or serotonin receptors, given structural analogs in and .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., β2-adrenergic receptor, PDB ID: 2RH1) to predict binding modes .
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with target GPCRs to evaluate agonist/antagonist activity .

Basic: How to develop a validated HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection : C18 (5 µm, 250 × 4.6 mm) for optimal retention of polar and aromatic groups .
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 40:60) with 0.1% heptafluorobutyric acid to enhance peak symmetry .
  • Validation Parameters :
    • Linearity : 0.1–100 µg/mL (R² > 0.999).
    • LOQ/LOD : 0.05 µg/mL and 0.02 µg/mL, respectively.
    • Accuracy/Precision : ≤±2% recovery and RSD <1.5% .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at 1M HCl/NaOH (40°C, 24 hrs) and analyze degradation products via LC-MS .
    • Oxidative Stress : Expose to 3% H₂O₂ (room temperature, 6 hrs) to identify peroxide-sensitive moieties .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor potency loss (<5%) and related substances (<0.2%) monthly .

Advanced: How to address contradictory data on the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Enhancement :
    • Co-Solvent Systems : Test PEG 400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to improve aqueous solubility .
    • Amorphous Solid Dispersion : Use spray drying with HPMCAS to increase dissolution rate .
  • Bioavailability Studies : Conduct pharmacokinetic assays in rodent models. Compare AUC(0–24h) after oral vs. intravenous administration .

Advanced: What methodologies are recommended for identifying and characterizing metabolic byproducts?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH. Quench reactions with acetonitrile and analyze via LC-QTOF-MS .
  • Metabolite Profiling : Use MassHunter® or XCMS Online for untargeted metabolomics. Key Phase I metabolites may include hydroxylation at the ethylphenoxy group or morpholine N-oxidation .
  • Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways via isotopic fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.